4-Chloro-N-methoxybenzene-1-sulfonamide
Description
Properties
CAS No. |
143076-07-7 |
|---|---|
Molecular Formula |
C7H8ClNO3S |
Molecular Weight |
221.66 g/mol |
IUPAC Name |
4-chloro-N-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-9-13(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3 |
InChI Key |
WASZWHZNTXAEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CONS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Route 1: Sulfonyl Chloride Intermediate + N-Methoxyamine
Step 1: Synthesis of 4-Chloro-3-methoxybenzenesulfonyl Chloride
- Starting Material : 3-Methoxy-4-chlorobenzene
- Sulfonation : React with chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂) under controlled conditions to introduce the sulfonyl group.
- Directing Effects : Methoxy (ortho/para-directing) and chloro (meta-directing) guide sulfonation to position 1 (ortho to methoxy, meta to chloro).
- Workup : Isolate the sulfonyl chloride via vacuum distillation or crystallization.
Step 2: Reaction with N-Methoxyamine
- Reagent : N-Methoxyamine (OCH₃NH₂) or hydroxylamine (NH₂OH) followed by methylation.
- Conditions : Anhydrous dichloromethane (DCM), 0–5°C, with triethylamine (TEA) to neutralize HCl.
- Yield : Typically 60–80% for analogous sulfonamides.
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| Chlorosulfonic acid | Reflux, 6–8 hrs | 70–85% | |
| N-Methoxyamine | 0–5°C, DCM, TEA | 65–75% |
Route 2: Two-Step Methylation
Step 1: Sulfonamide Formation
- Intermediate : React 4-chloro-3-methoxybenzenesulfonyl chloride with hydroxylamine (NH₂OH) to form 4-chloro-3-methoxybenzenesulfonamide hydroxylamine (-SO₂-NH-OH).
- Conditions : Ethanol/water, 20–25°C, 2–4 hrs.
Step 2: O-Methylation
- Reagents : Methyl iodide (CH₃I) or dimethyl sulfate (DMSO₄) in basic media (e.g., NaOH, NaH).
- Conditions : 50–60°C, 12–24 hrs.
- Yield : 70–85% for methylation steps.
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Sulfonamide formation | Hydroxylamine, EtOH/H₂O | 20–25°C, 2–4 hrs | 80–90% | |
| O-Methylation | CH₃I, NaH, DMF | 50–60°C, 12–24 hrs | 70–85% |
Optimization Strategies
Catalytic Methods
- Marine Sponge Catalysts : Enhance sulfonamide bond formation efficiency. For example, p-chlorobenzene sulfonyl chloride reacts with amines in the presence of CuO nanoparticles to achieve >90% yields under mild conditions.
- Workflow Automation : Continuous flow systems improve scalability and reduce side reactions.
Solvent and Base Selection
- Polar Aprotic Solvents : DCM or THF minimize side reactions (e.g., hydrolysis).
- Bases : TEA or pyridine effectively neutralize HCl, improving yields.
Industrial-Scale Considerations
Process Economics
- Wastewater-Free Synthesis : Direct sulfonation of chlorobenzene derivatives using thionyl chloride reduces environmental impact.
- Cost Analysis :
| Component | Cost (USD/kg) | Source |
|---|---|---|
| Chlorosulfonic acid | 2.50–3.50 | |
| Thionyl chloride | 1.80–2.20 | |
| Hydroxylamine | 0.50–0.70 |
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the chloro and methoxy groups on the benzene ring makes it susceptible to electrophilic substitution reactions. Common reagents include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly under basic conditions. Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Nitric acid, bromine, and sulfuric acid.
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation and Reduction: Hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents.
Major Products Formed
Electrophilic Substitution: Nitrated or halogenated derivatives of 4-Chloro-N-methoxybenzene-1-sulfonamide.
Nucleophilic Substitution: Substituted sulfonamide derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
4-Chloro-N-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. This inhibition prevents bacterial replication and growth.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of a methoxy group.
4-Chloro-3-methoxybenzene-1-sulfonamide: Similar structure but with the methoxy group in a different position.
4-Methoxybenzenesulfonamide: Lacks the chloro group.
Uniqueness
4-Chloro-N-methoxybenzene-1-sulfonamide is unique due to the specific combination of chloro, methoxy, and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
